1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
In the first paper, a series of sulfonamide derivatives were synthesized, which included a diazaspiroheptan ring similar to the one in the compound of interest. These compounds were designed and synthesized for the purpose of evaluating their anticonvulsant activities. The synthesis involved the use of the maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice .
Molecular Structure Analysis
The structure of the related compound in the second paper was confirmed using NMR spectroscopy. This compound, which contains a dioxa-azaspirodecane ring, was prepared through the Mannich reaction, indicating the potential for similar synthetic approaches to be used for the compound of interest .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine. However, the related compounds discussed in the papers were synthesized using reactions that are relevant to the synthesis of spiro compounds and could potentially be applied to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine are not directly discussed in the papers. However, the anticonvulsant activities of the related sulfonamide derivatives were evaluated, and one compound in particular showed promising results with a protective index of 20 in the MES test, indicating a favorable therapeutic window . The growth-regulating activity of the compound in the second paper suggests potential biological applications for these types of compounds .
Propiedades
IUPAC Name |
1-(1-azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(2)7-8-5-9(6-8)3-4-10-9/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERYCOBURJEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC2(C1)CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.